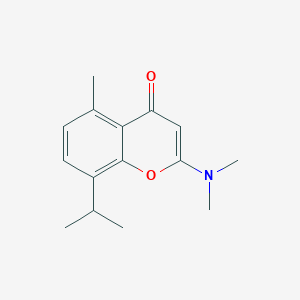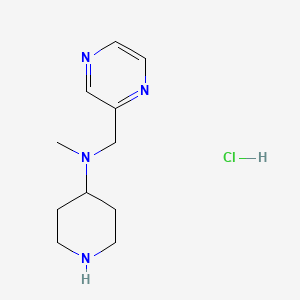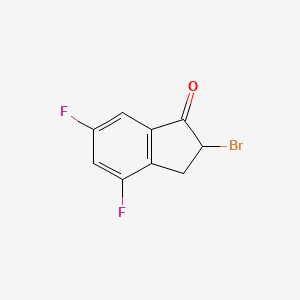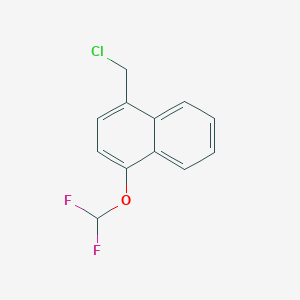
2-(Dimethylamino)-5-methyl-8-(propan-2-yl)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds with a wide range of biological activities and applications in various fields such as medicine, agriculture, and material science. This particular compound is characterized by the presence of a dimethylamino group, an isopropyl group, and a methyl group attached to the chromenone core, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the dimethylamino, isopropyl, and methyl groups through various chemical reactions. The key steps may include:
Formation of the Chromenone Core: This can be achieved through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Introduction of the Dimethylamino Group: This step may involve the reaction of the chromenone core with dimethylamine under basic conditions.
Alkylation Reactions: The isopropyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of 2-(Dimethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chromanol derivatives. Substitution reactions can lead to a variety of substituted chromenone derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.
Medicine: It has potential therapeutic applications due to its pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors or enzymes, modulating their activity. The chromenone core can participate in redox reactions, affecting cellular oxidative stress levels. The isopropyl and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino functionality, used as a nucleophilic catalyst.
Dimethylaminopropylamine (DMAPA): A diamine used in the preparation of surfactants and personal care products.
N,N-Dimethylglycine: A compound with similar dimethylamino functionality, used in various biochemical applications.
Uniqueness
2-(Dimethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one is unique due to its specific combination of functional groups and the chromenone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
64965-08-8 |
|---|---|
Molekularformel |
C15H19NO2 |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
2-(dimethylamino)-5-methyl-8-propan-2-ylchromen-4-one |
InChI |
InChI=1S/C15H19NO2/c1-9(2)11-7-6-10(3)14-12(17)8-13(16(4)5)18-15(11)14/h6-9H,1-5H3 |
InChI-Schlüssel |
ZPGOSERHVIAUDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=O)C=C(OC2=C(C=C1)C(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)-](/img/structure/B11867321.png)
![7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one](/img/structure/B11867327.png)

![2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate](/img/structure/B11867335.png)


![Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro-](/img/structure/B11867350.png)
![[1-(Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-4-yl]boronic acid](/img/structure/B11867365.png)



